An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethylhydroxylamine (DEHA)
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethylhydroxylamine (DEHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for N,N-Diethylhydroxylamine (DEHA), a versatile compound with significant applications in industrial and research settings.
Introduction
N,N-Diethylhydroxylamine (DEHA) is an organic compound with the chemical formula (C₂H₅)₂NOH. It is a colorless to light yellow liquid with an amine-like odor. DEHA is widely utilized as a potent free-radical scavenger, oxygen scavenger, and polymerization inhibitor. Its ability to mitigate oxidative processes makes it a valuable tool in various fields, including polymer chemistry, water treatment, and potentially in biological systems as an antioxidant.[1][2] This guide details common synthesis routes, purification methods, and comprehensive characterization techniques for DEHA.
Synthesis of N,N-Diethylhydroxylamine
The two primary industrial methods for synthesizing DEHA are the oxidation of diethylamine and the oxidation-decomposition of triethylamine.[3] Both methods typically employ hydrogen peroxide as the oxidant.
Synthesis from Triethylamine
This method involves the oxidation of triethylamine to triethylamine-N-oxide, followed by thermal decomposition to yield N,N-diethylhydroxylamine and ethylene.[4]
Reaction Scheme:
(C₂H₅)₃N + H₂O₂ → (C₂H₅)₃N-O + H₂O (C₂H₅)₃N-O → (C₂H₅)₂NOH + C₂H₄
A generalized workflow for this synthesis is presented below:
Figure 1: General workflow for the synthesis of DEHA from triethylamine.
Experimental Protocol:
A detailed experimental protocol for the synthesis of DEHA from triethylamine is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.[4][5]
Materials:
-
Triethylamine
-
Catalyst (e.g., solid acid catalyst containing polyoxometalate, optional)[3]
-
Inert solvent (e.g., water, t-butyl alcohol)
Equipment:
-
Glass reactor or steel alloy autoclave[5]
-
Stirrer
-
Heating mantle or oil bath
-
Thermometer
-
Addition funnel
-
Condenser
-
Decomposition reactor (e.g., tubular reactor)[4]
-
Distillation apparatus
Procedure:
-
Oxidation:
-
In a well-ventilated fume hood, charge the reactor with triethylamine and the chosen solvent.
-
If using a catalyst, add it to the reaction mixture.
-
Slowly add hydrogen peroxide to the stirred reaction mixture via an addition funnel, maintaining the temperature between 40-70°C.[3]
-
After the addition is complete, continue stirring the mixture for 2-24 hours.[3]
-
-
Decomposition:
-
Transfer the resulting triethylamine-N-oxide solution to a decomposition reactor.
-
Heat the reactor to 100-200°C under a pressure of 1-2 atm to induce thermal decomposition.[4]
-
-
Purification:
-
The crude DEHA obtained from the decomposition step is then purified. A common method is fractional distillation under reduced pressure.
-
Collect the fraction boiling at approximately 125-130°C.[6]
-
Alternatively, an extraction can be performed using an organic solvent, followed by drying of the organic layer and removal of the solvent.
-
Safety Precautions:
-
N,N-Diethylhydroxylamine is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[7][8]
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9]
-
The reaction can be exothermic, and appropriate cooling measures should be in place.
-
The decomposition step produces ethylene, a flammable gas, which must be safely vented.[3]
Synthesis from Diethylamine
This method involves the direct oxidation of diethylamine with hydrogen peroxide, often in the presence of a catalyst.
Reaction Scheme:
(C₂H₅)₂NH + H₂O₂ → (C₂H₅)₂NOH + H₂O
Experimental Protocol:
The following protocol is based on a patented method for the synthesis of DEHA from diethylamine.[10]
Materials:
-
Diethylamine
-
Hydrogen peroxide (30% aqueous solution)
-
Titanium silicalite catalyst[10]
-
t-butyl alcohol (solvent)
Equipment:
-
Glass reactor with a stirrer and heating jacket
-
Nitrogen inlet
-
Vacuum pump
-
Addition funnel
-
Thermometer
Procedure:
-
Pressurize the reactor with nitrogen after achieving a vacuum.
-
Load the reactor with the titanium silicalite catalyst, diethylamine, and t-butyl alcohol.
-
Gradually increase the temperature to 80°C.[10]
-
Slowly add the hydrogen peroxide solution over a period of approximately 35 minutes.[10]
-
After the addition, cool the solution for analysis.
-
The product can be recovered from the solution by distillation, crystallization, or extraction.[10]
Quantitative Data
The following tables summarize quantitative data from various synthesis methods.
Table 1: Synthesis of DEHA from Diethylamine with Titanium Silicalite Catalyst [10]
| Parameter | Value |
| Diethylamine Conversion | 51.5% |
| Selectivity to DEHA | 95.5% |
| DEHA Yield (with respect to H₂O₂) | 87.1% |
| Hydrogen Peroxide Conversion | Practically complete |
Characterization of N,N-Diethylhydroxylamine
Thorough characterization is essential to confirm the identity and purity of the synthesized DEHA. The following are standard analytical techniques used for this purpose.
A logical workflow for the characterization of synthesized DEHA is presented below:
Figure 2: Workflow for the characterization of N,N-Diethylhydroxylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of DEHA provides characteristic signals for the ethyl and hydroxyl protons.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two different carbon atoms in the ethyl groups.
Table 2: Predicted NMR Data for N,N-Diethylhydroxylamine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.0 | Triplet | -CH₃ |
| ¹H | ~2.7 | Quartet | -CH₂- |
| ¹H | Variable | Singlet (broad) | -OH |
| ¹³C | ~12 | - | -CH₃ |
| ¹³C | ~50 | - | -CH₂- |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of DEHA will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands for N,N-Diethylhydroxylamine
| Wavenumber (cm⁻¹) | Vibration |
| 3600 - 3200 (broad) | O-H stretch |
| 2975 - 2850 | C-H stretch (aliphatic) |
| 1470 - 1450 | C-H bend (methylene) |
| 1380 - 1370 | C-H bend (methyl) |
| 1200 - 1000 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DEHA. Electron ionization (EI) is a common technique.
Expected Fragmentation Pattern:
The molecular ion peak ([M]⁺) for DEHA would be observed at m/z = 89. Common fragmentation pathways for aliphatic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[11] A prominent fragment would be the loss of a methyl group (CH₃), resulting in a peak at m/z = 74. Another significant fragmentation would be the loss of an ethyl group (C₂H₅), leading to a peak at m/z = 60.
Biological Activity and Relevance to Drug Development
DEHA is a potent free-radical scavenger, a property that has significant implications in biological systems.[2] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.
The diagram below illustrates the general role of an antioxidant, such as DEHA, in mitigating cellular oxidative stress.
Figure 3: Conceptual diagram of DEHA's role in mitigating oxidative stress.
DEHA has been shown to inhibit lipid peroxidation in vitro.[2] While its primary applications are industrial, its antioxidant properties suggest a potential for further investigation in biological and pharmaceutical research, particularly in the context of diseases associated with oxidative stress. However, it is important to note that DEHA also exhibits some toxicity.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N,N-Diethylhydroxylamine. The outlined experimental protocols, quantitative data, and characterization methods offer a solid foundation for researchers and scientists working with this compound. Its role as a free-radical scavenger presents an interesting avenue for further exploration in the field of drug development, with the caveat of its toxicological properties. As with any chemical synthesis and handling, strict adherence to safety protocols is paramount.
References
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- 4. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. gosingletrack.com [gosingletrack.com]
- 10. US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
